molecular formula C12H11N3O2 B479543 N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 99989-14-7

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B479543
CAS No.: 99989-14-7
M. Wt: 229.23g/mol
InChI Key: RHZKAEYCYUEAML-UHFFFAOYSA-N
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Description

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound with the following properties:

    CAS Number: 99989-14-7

    Linear Formula: CHNO It is a heterocyclic compound with a phthalazine ring system. .

Chemical Reactions Analysis

The compound could undergo various chemical reactions, including:

    Oxidation: Oxidation of the allyl group to form an aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group to form an alcohol.

    Substitution: Substitution reactions at various positions on the phthalazine ring. Common reagents and conditions used in these reactions would depend on the specific transformation desired.

Scientific Research Applications

The scientific research applications of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide span several fields:

Chemistry:: It can serve as a building block for more complex molecules due to its unique structure.

Biology and Medicine:: While specific studies on this compound are limited, its structural features suggest potential biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules.

Industry:: Applications in drug discovery, agrochemicals, or materials science could be explored.

Mechanism of Action

The exact mechanism by which N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects remains unclear from available information. understanding its molecular targets and pathways would require further research.

Comparison with Similar Compounds

Unfortunately, direct comparisons with similar compounds are not provided in the search results. researchers might explore related phthalazine derivatives to understand its uniqueness better.

Properties

IUPAC Name

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKAEYCYUEAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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